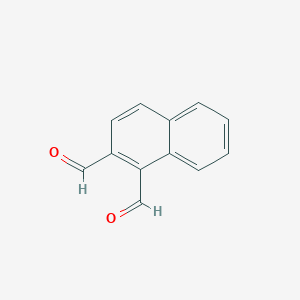

Naphthalene-1,2-dicarbaldehyde

描述

属性

分子式 |

C12H8O2 |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

naphthalene-1,2-dicarbaldehyde |

InChI |

InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |

InChI 键 |

WMPJPAMWRAOQSU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naphthalene-1,2-dicarbaldehyde from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of naphthalene-1,2-dicarbaldehyde, a valuable fluorescent dye and versatile building block in organic synthesis. The described methodology commences with the commercially available precursor, 1,2-dimethylnaphthalene, which can be derived from naphthalene. Each stage of the synthesis is presented with detailed experimental protocols, supported by quantitative data where available in the surveyed literature.

Overview of the Synthetic Pathway

The synthesis of this compound from naphthalene is most practically achieved through a four-step sequence starting from the readily available 1,2-dimethylnaphthalene. While the direct synthesis of 1,2-dimethylnaphthalene from naphthalene is complex and often results in isomeric mixtures, high-purity 1,2-dimethylnaphthalene is commercially available from various chemical suppliers.[1][2][3][4][5] The overall synthetic route is illustrated below:

References

- 1. 1,2-Dimethylnaphthalene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,2-Dimethylnaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,2-Dimethylnaphthalene 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Naphthalene-1,2-dicarbaldehyde reaction mechanism with primary amines

An In-depth Technical Guide on the Reaction of Naphthalene-2,3-dicarboxaldehyde with Primary Amines

Introduction

The reaction of ortho-naphthalenedicarboxaldehydes with primary amines is a cornerstone of analytical chemistry, particularly for the sensitive detection and quantification of amino acids, peptides, and other primary amine-containing compounds. This reaction forms highly fluorescent isoindole derivatives, which can be readily detected using fluorescence spectroscopy. Naphthalene-2,3-dicarboxaldehyde (NDA) is a widely used reagent for this purpose, offering significant advantages in terms of the stability and fluorescence quantum yield of its derivatives compared to simpler ortho-phthalaldehydes (OPA). This technical guide provides a comprehensive overview of the reaction mechanism, quantitative data, experimental protocols, and relevant workflows.

Core Reaction Mechanism

The reaction of naphthalene-2,3-dicarboxaldehyde with a primary amine in the presence of a nucleophile, typically cyanide (CN⁻) or a thiol (RSH), proceeds through a series of steps to form a highly fluorescent substituted benzo[f]isoindole derivative.

The generally accepted mechanism involves the initial rapid formation of a non-fluorescent isoindole intermediate through the condensation of the primary amine with the two aldehyde groups of NDA. This is followed by the nucleophilic attack of cyanide or a thiol on the isoindole intermediate, leading to the formation of a stable, highly conjugated, and intensely fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) or 1-thio-substituted benzo[f]isoindole derivative, respectively.[1][2]

The use of cyanide as a nucleophile is particularly common as it leads to the formation of very stable and highly fluorescent CBI derivatives.[1][2] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (around 9-9.5) to facilitate the deprotonation of the primary amine and the nucleophile.

Below is a diagram illustrating the reaction pathway for the derivatization of a primary amine with NDA and cyanide.

Caption: Reaction of NDA with a primary amine and cyanide.

Quantitative Data

The reaction of NDA with primary amines has been extensively characterized for analytical purposes. The following tables summarize key quantitative parameters.

Table 1: Spectroscopic Properties of N-substituted 1-cyanobenz[f]isoindole (CBI) Derivatives

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~420 - 440 nm | [2] |

| Emission Wavelength (λem) | ~480 - 490 nm | [2] |

| Molar Absorptivity (ε) | Varies with derivative | - |

| Fluorescence Quantum Yield (Φf) | High |

Table 2: Typical Reaction Conditions for NDA Derivatization

| Parameter | Condition | Reference |

| pH | 9.0 - 9.5 (Borate buffer) | [3] |

| Temperature | Ambient (Room Temperature) | [3] |

| Reaction Time | 1 - 15 minutes | [3] |

| Solvent | Aqueous buffer, often with an organic modifier (e.g., acetonitrile, DMSO) | [1] |

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Amino Acids with NDA/Cyanide for HPLC Analysis

This protocol is adapted from a standard procedure for the pre-column derivatization of amino acids.[3]

Materials:

-

Naphthalene-2,3-dicarboxaldehyde (NDA) solution (e.g., 10 mM in methanol)

-

Sodium cyanide (NaCN) solution (e.g., 10 mM in water)

-

Borate buffer (0.1 M, pH 9.3)

-

Amino acid standard or sample solution

-

HPLC-grade water and acetonitrile

Procedure:

-

In a clean microcentrifuge tube, combine 100 µL of the amino acid standard or sample with 400 µL of borate buffer.

-

Add 250 µL of the NDA solution to the mixture.

-

Add 250 µL of the NaCN solution to initiate the derivatization reaction.

-

Vortex the mixture gently for a few seconds.

-

Allow the reaction to proceed at room temperature for approximately 15 minutes in the dark to ensure complete derivatization and prevent photobleaching.

-

The sample is now ready for injection into the HPLC system.

Protocol 2: Optimization of Derivatization for Improved Stability

Recent studies have focused on improving the stability of the fluorescent derivatives, which can be prone to degradation.[1]

Materials:

-

Same as Protocol 1, with the addition of:

-

β-cyclodextrin

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

To enhance stability, consider the following modifications to the reaction mixture:

-

Addition of β-cyclodextrin: Include β-cyclodextrin in the borate buffer to a final concentration of 1-5 mM. This can help to sequester the hydrophobic CBI derivatives and reduce quenching interactions.[1]

-

Use of DMSO as a co-solvent: Replace a portion of the aqueous buffer with DMSO. A final concentration of 25-50% DMSO can improve the stability and fluorescence intensity of the derivatives.[1]

-

-

Proceed with steps 4-6 of Protocol 1.

Experimental Workflow and Signaling Pathways

The derivatization of primary amines with NDA is a key step in various analytical workflows, particularly in proteomics, metabolomics, and clinical diagnostics.

Caption: A typical analytical workflow using NDA derivatization.

Conclusion

The reaction of naphthalene-2,3-dicarboxaldehyde with primary amines is a robust and highly sensitive method for the quantification of a wide range of biologically important molecules. The formation of stable and intensely fluorescent benzo[f]isoindole derivatives allows for detection at very low concentrations. While the specific reaction mechanism and quantitative data for naphthalene-1,2-dicarbaldehyde are not well-documented, the principles outlined in this guide for the 2,3-isomer provide a strong foundation for understanding and applying this important class of chemical reactions in research and drug development. Further investigation into the 1,2-isomer may reveal unique properties and applications.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of Naphthalene-1,2-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Naphthalene-1,2-dicarbaldehyde, a crucial reagent in various chemical syntheses and analytical applications. Understanding its stability profile is paramount for ensuring experimental reproducibility, product purity, and safety in the laboratory.

Chemical Stability Profile

This compound, while stable under recommended storage conditions, is susceptible to degradation from environmental factors. Its stability is influenced by exposure to light, air, and temperature. The presence of two aldehyde groups on the naphthalene ring makes it prone to oxidation.

Key stability considerations include:

-

Light and Air Sensitivity : Like its isomer, Naphthalene-2,3-dicarboxaldehyde, this compound is sensitive to light and air.[1] Exposure can lead to oxidation of the aldehyde groups, potentially forming the corresponding carboxylic acids or other degradation byproducts.

-

Thermal Decomposition : When heated to decomposition, this compound may release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2]

-

Reactivity with Incompatible Materials : This compound can react with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information for closely related naphthalene dicarbaldehyde isomers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term: Room Temperature.[3][4] Long-term: Refrigerated (2-8°C) or Frozen (-20°C).[4] | To minimize thermal degradation and slow down potential oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | To prevent oxidation from atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or a dark location. | To prevent light-induced degradation. |

| Container | Keep in a tightly sealed container.[1][2] | To prevent exposure to air and moisture. |

Incompatible Materials

To prevent hazardous reactions and maintain the chemical's purity, avoid storing this compound with the following materials:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive, oxidation reactions.[1][2] |

| Strong Acids | May catalyze degradation or polymerization reactions.[2] |

| Strong Bases | Can promote reactions involving the aldehyde functional groups.[2] |

Experimental Protocols for Stability Assessment

Objective: To determine the degradation of this compound under various stress conditions (e.g., light, air, elevated temperature).

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Inert gas (Argon or Nitrogen)

-

Amber vials and clear vials

-

Controlled temperature chamber/oven

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, TLC)

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent under an inert atmosphere to prevent initial oxidation.

-

Dispense aliquots of the stock solution into amber vials (for control) and clear vials (for light exposure testing).

-

-

Stress Conditions:

-

Photostability: Expose the clear vials to a controlled light source (as per ICH Q1B guidelines) for a defined period. Keep control samples in the dark at the same temperature.

-

Thermal Stability: Place vials in a controlled temperature chamber at elevated temperatures (e.g., 40°C, 60°C) for a specified duration.

-

Oxidative Stability: Bubble air or oxygen through a solution of the compound, or expose a solid sample to air, and monitor for degradation over time.

-

-

Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to quantify the remaining this compound and identify any degradation products.

-

Compare the results from the stressed samples to the control samples to determine the extent of degradation.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

If possible, identify the major degradation products using techniques like LC-MS.

-

Visualizations

The following diagram illustrates a logical workflow for the proper handling, storage, and stability assessment of this compound.

Caption: Workflow for Handling and Stability Testing.

This diagram illustrates a plausible oxidative degradation pathway for this compound, where the aldehyde functional groups are oxidized to carboxylic acids.

Caption: Plausible Oxidative Degradation Pathway.

References

An In-depth Technical Guide on the Excitation and Emission Spectra of Naphthalene-1,2-dicarbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties, specifically the excitation and emission spectra, of derivatives of naphthalene-1,2-dicarbaldehyde. Due to the prevalent use of these compounds as fluorescent labeling agents, this guide focuses on the well-characterized cyanobenz[f]isoindole (CBI) derivatives formed from the reaction of naphthalene-2,3-dicarbaldehyde (a positional isomer with similar reactivity and spectroscopic properties to the 1,2-isomer) with primary amines.

Introduction to Naphthalene Dicarbaldehydes as Fluorogenic Reagents

Naphthalene dicarbaldehydes, particularly naphthalene-2,3-dicarbaldehyde (NDA), are highly valued reagents in bioanalytical chemistry. They react with primary amines in the presence of a nucleophile, such as cyanide, to form intensely fluorescent and stable N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives.[1][2] This reaction provides a basis for the sensitive detection and quantification of amino acids, peptides, and other primary amine-containing biomolecules.[3][4] The resulting CBI derivatives exhibit favorable photophysical properties, including high fluorescence quantum yields and excitation maxima in the visible region, which minimizes background interference from biological samples.[5][6]

Data Presentation: Photophysical Properties of Naphthalene Dicarbaldehyde-Amine Derivatives

The following table summarizes the key photophysical parameters for various CBI derivatives formed from the reaction of naphthalene-2,3-dicarboxaldehyde with primary amines. These derivatives are structurally analogous to those that would be formed from this compound and serve as excellent models for their expected spectroscopic behavior.

| Derivative (Amine) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent/Conditions |

| Glycine | 420 | ~480 | High | 0.1 M Borate Buffer (pH 9.3)[5] |

| General CBI-amines | 440 | 480 | Not specified | Water[2] |

| Chitosan | Not specified | Not specified | Dependent on substitution | Mild acidic conditions[7] |

| Various primary amines | Not specified | Not specified | High | Not specified[5] |

Note: The photophysical properties of these derivatives can be influenced by the solvent environment and the nature of the substituent on the amine.[8]

Experimental Protocols

I. Synthesis of N-Substituted 1-Cyanobenz[f]isoindoles (CBI-Derivatives)

This protocol describes a general method for the derivatization of a primary amine with naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide.

Materials:

-

Naphthalene-2,3-dicarboxaldehyde (NDA)

-

Primary amine-containing sample (e.g., amino acid solution)

-

Potassium cyanide (KCN) solution (handle with extreme caution in a well-ventilated fume hood)

-

Borate buffer (e.g., 0.1 M, pH 9.3)

-

Acetonitrile or Dimethyl sulfoxide (DMSO)[1]

-

Volumetric flasks and pipettes

-

Vortex mixer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NDA in a suitable organic solvent like acetonitrile or DMSO.

-

Prepare a stock solution of KCN in water.

-

Prepare the desired concentration of the primary amine sample in the borate buffer.

-

-

Derivatization Reaction:

-

In a reaction vial, combine the primary amine solution, the NDA solution, and the KCN solution. The final concentrations should be optimized for the specific application.

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature, protected from light, for a sufficient time to ensure complete derivatization. Reaction times can vary depending on the amine and solvent system.[1]

-

-

Sample Preparation for Analysis:

-

The resulting solution containing the fluorescent CBI derivative can be directly analyzed or further diluted with a suitable mobile phase for chromatographic analysis.

-

II. Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring the fluorescence spectra of the synthesized CBI derivatives.

Materials and Equipment:

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes

-

Solvent used for derivatization (e.g., buffered aqueous solution with acetonitrile or DMSO)

-

Synthesized CBI-derivative solution

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission monochromators to the desired wavelength ranges. For CBI derivatives, a broad scan range around the expected maxima (e.g., excitation: 350-450 nm, emission: 450-600 nm) is a good starting point.

-

Adjust the slit widths for both excitation and emission to achieve an optimal balance between signal intensity and spectral resolution.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the same solvent mixture used for the sample.

-

Place the cuvette in the fluorometer and record a blank spectrum to account for any background fluorescence from the solvent.

-

-

Sample Measurement:

-

Rinse the cuvette with the CBI-derivative solution and then fill it with the sample.

-

Place the sample cuvette in the fluorometer.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of maximum fluorescence (initially determined from a preliminary emission scan).

-

Scan the excitation monochromator over the desired range to obtain the excitation spectrum. The peak of this spectrum corresponds to the optimal excitation wavelength (λex).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over the desired range to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectra to correct for background fluorescence.

-

The corrected spectra can then be analyzed to determine the excitation and emission maxima.

-

Mandatory Visualization

The following diagrams illustrate the derivatization reaction and a typical experimental workflow for the analysis of primary amines using naphthalene-dicarboxaldehyde.

Caption: Derivatization of a primary amine with this compound.

Caption: Workflow for HPLC analysis of primary amines using NDA derivatization.

References

- 1. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-substituted 1-cyanobenz[f]isoindole: evaluation of fluorescence efficiencies of a new fluorogenic label for primary amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-ナフタレンジカルボキシアルデヒド suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties of Cyanobenz[f]isoindole Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescent properties of N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. These compounds have emerged as highly efficient and stable fluorogenic labels, particularly for the sensitive detection of primary amines, amino acids, and peptides. Their robust fluorescence, which is notably enhanced in aqueous environments, makes them exceptionally well-suited for applications in analytical chemistry and biomedical imaging, including high-performance liquid chromatography (HPLC) and live cell analysis.

Core Synthesis and Derivatization Mechanism

N-substituted 1-cyanobenz[f]isoindoles are typically synthesized through a multi-component reaction. The process involves the reaction of naphthalene-2,3-dicarboxaldehyde (NDA) with a primary amine or amino acid in the presence of a cyanide ion, such as potassium cyanide (KCN).[1][2] This reaction is generally performed under mild acidic conditions and results in the formation of a highly fluorescent and relatively stable CBI derivative.[1] The primary amine from the analyte molecule becomes the N-substituent of the isoindole ring.

Caption: General synthesis workflow for N-substituted 1-cyanobenz[f]isoindole.

Photophysical Properties and Quantitative Data

CBI derivatives exhibit strong absorption in the ultraviolet region and emit intense fluorescence, typically in the blue region of the spectrum.[1][3] A key advantage of these fluorophores is their high fluorescence quantum efficiency (Φf), especially in aqueous media. Unlike many other fluorescent labels, such as dansyl derivatives, the quantum yields of CBI-amino acid derivatives tend to increase with a higher water content in the solvent mixture.[2] This property is particularly beneficial for applications involving reverse-phase HPLC, where aqueous mobile phases are common.[2]

The photophysical properties are influenced by both the solvent environment and the specific amino acid or amine that has been derivatized. The quantitative data for several CBI derivatives are summarized in the table below.

| Derivative | Solvent (Methanol/Water, v/v) | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) |

| CBI-Glycine | 50/50 | 294, 340, 420 | 488 | 0.70 |

| CBI-Glycine | 100/0 | 292, 338, 418 | 480 | 0.53 |

| CBI-Alanine | 50/50 | 294, 340, 420 | 488 | 0.73 |

| CBI-Valine | 50/50 | 294, 340, 420 | 488 | 0.71 |

| CBI-Phenylalanine | 50/50 | 294, 340, 420 | 488 | 0.75 |

| CBI-Gly-Gly | 50/50 | 294, 340, 420 | 488 | 0.58 |

| CBI-Gly-Gly-Gly | 50/50 | 294, 340, 420 | 488 | 0.56 |

| CBI-n-Butylamine | 50/50 | 294, 340, 420 | 490 | 0.51 |

Data compiled from Matuszewski et al., Analytical Chemistry, 1987.[2][4]

Experimental Protocols

General Protocol for Synthesis and Derivatization of Amino Acids

This protocol outlines the general procedure for derivatizing a primary amine-containing analyte, such as an amino acid, with NDA and cyanide.

-

Reagent Preparation: Prepare solutions of the amino acid, naphthalene-2,3-dicarboxaldehyde (NDA) in a suitable organic solvent (e.g., methanol), and an aqueous solution of potassium cyanide (KCN).

-

Reaction Mixture: In a reaction vessel, combine the amino acid solution with the NDA solution.

-

Initiation: Add the KCN solution to the mixture to initiate the derivatization reaction.

-

Incubation: Allow the reaction to proceed at room temperature for a specified period, typically protected from light.

-

Analysis: The resulting highly fluorescent CBI-amino acid derivative can then be diluted with an appropriate solvent and analyzed using techniques like HPLC with fluorescence detection or direct spectrofluorometry.

Characterization of Fluorescent Properties

The characterization of CBI products involves standard spectroscopic techniques to determine their absorption maxima, emission maxima, and fluorescence quantum yield.

Caption: Workflow for determining the fluorescence quantum yield of CBI products.

Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined using a comparative method, referencing a standard compound with a known quantum yield (e.g., quinine sulfate). The Φf of the unknown sample (u) is calculated relative to the standard (s) using the following equation:

Φu = Φs * (Fu / Fs) * (As / Au) * (nu2 / ns2)

Where:

-

Φ is the fluorescence quantum yield.

-

F is the integrated area under the corrected fluorescence emission spectrum.

-

A is the absorbance at the excitation wavelength (typically kept below 0.1 to avoid inner filter effects).

-

n is the refractive index of the solvent.

Applications in Research and Development

The favorable fluorescent properties of cyanobenz[f]isoindole derivatives have led to their use in various advanced applications.

-

Bioanalytical Assays: Their primary application is in the ultrasensitive quantification of amino acids and small peptides using separation techniques like RP-HPLC and capillary electrophoresis.[2][5]

-

Live Cell Imaging: CBI moieties have been successfully conjugated to biocompatible polymers, such as chitosan, to create fluorescent nanoparticles.[1] These nanoparticles can be taken up by living cells, enabling their visualization through confocal microscopy, highlighting their potential as fluorescent probes in biomedical applications.[1]

-

Chemosensors: The sensitivity of their fluorescence to the local environment suggests potential for developing chemosensors. For example, CBI-conjugated chitosan has been explored for this purpose.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. N-substituted 1-cyanobenz[f]isoindole: evaluation of fluorescence efficiencies of a new fluorogenic label for primary amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioseparation and stacking of Cyanobenz[f]isoindole-amino acids by reverse polarity capillary electrophoresis and sulfated beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Naphthalene-1,2-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,2-dicarbaldehyde is an organic aromatic compound featuring a naphthalene core substituted with two adjacent aldehyde functional groups. As a member of the naphthalenedicarbaldehyde family, it holds potential as a building block in the synthesis of more complex molecules, including macrocycles, polymers, and heterocyclic systems. Its utility is also suggested in the field of fluorescence chemistry.[1]

This technical guide provides a summary of the known physical and chemical properties of this compound. It is important to note that while computational data for this isomer is available, detailed experimental characterization in publicly accessible literature is limited. To provide a comprehensive resource, this guide also includes in-depth information on the closely related and extensively studied isomer, Naphthalene-2,3-dicarboxaldehyde (NDA), particularly regarding its well-documented application in fluorescent labeling.

This compound: Properties and Data

Physical and Chemical Properties

Quantitative experimental data for this compound is not widely reported. The following table summarizes its basic identifiers and computed properties.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2-Naphthalenedicarboxaldehyde | [2] |

| CAS Number | 74057-36-6 | [1][2] |

| Molecular Formula | C₁₂H₈O₂ | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Exact Mass | 184.052429494 Da | [2] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not experimentally reported | - |

| Boiling Point | Not experimentally reported | - |

| Solubility | Not experimentally reported | - |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Spectral Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature. However, a general and reliable strategy for the synthesis of aromatic dicarbaldehydes is the oxidation of the corresponding dialcohols. This approach would involve the synthesis of naphthalene-1,2-dimethanol as a precursor, followed by its oxidation to yield this compound. This method is advantageous as it can circumvent regioselectivity issues that may arise from the direct formylation of the naphthalene ring.

Naphthalene-2,3-dicarboxaldehyde (NDA): A Case Study

In contrast to the 1,2-isomer, Naphthalene-2,3-dicarboxaldehyde (CAS No. 7149-49-7) is a well-characterized compound widely used as a fluorescent derivatization agent for primary amines, amino acids, and peptides. Its properties and applications are detailed below as a reference for a closely related naphthalenedicarbaldehyde.

Physical and Chemical Properties of Naphthalene-2,3-dicarboxaldehyde

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 131-133 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) and a mixture of 10% DMSO and 90% corn oil (≥ 5 mg/mL).[3] | [3] |

| Storage Temperature | 2-8°C |

Chemical Reactivity and Applications

Naphthalene-2,3-dicarboxaldehyde (NDA) is renowned for its reaction with primary amines in the presence of a nucleophile, such as cyanide or a thiol (e.g., β-mercaptoethanol), to form highly fluorescent and stable N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives.[4][5] This reaction is the basis for its extensive use in analytical chemistry for the sensitive quantification of primary amines in biological and pharmaceutical samples.[4][5]

The key advantages of using NDA for fluorescent labeling over other reagents like o-Phthalaldehyde (OPA) include a high reaction rate, high fluorescence quantum yield, and the absence of side reactions. The resulting derivatives have an optimal excitation wavelength of around 440 nm and an emission wavelength of approximately 480 nm.[4]

Experimental Protocol: Fluorescent Labeling of Primary Amines with NDA

The following is a general protocol for the derivatization of primary amines using NDA and cyanide.

Materials:

-

Naphthalene-2,3-dicarboxaldehyde (NDA) solution (e.g., 100 mM in methanol).

-

Sodium cyanide (NaCN) solution (e.g., 100 mM in aqueous buffer).

-

Primary amine sample.

-

Aqueous buffer (e.g., 0.1 M borate buffer, pH 9.3).

-

Organic solvent (e.g., acetonitrile or dimethyl sulfoxide).

Procedure:

-

Sample Preparation: Dissolve the primary amine-containing sample in the aqueous buffer.

-

Reagent Addition: To the sample solution, add the NDA solution and the NaCN solution. The final concentrations of NDA and NaCN should be in excess relative to the primary amine.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction is typically rapid, but the time to reach maximum fluorescence may vary depending on the amine.

-

Stabilization (Optional): To improve the long-term stability of the fluorescent product, β-cyclodextrin can be added to the reaction matrix, or dimethyl sulfoxide can be used as the organic solvent component.[5]

-

Analysis: The fluorescent derivatives can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis (CE).[4]

Visualization of Reaction Workflow

Caption: Workflow for the derivatization of primary amines with NDA.

Conclusion

This compound is an intriguing molecule with potential applications in synthesis and fluorescence chemistry. However, there is a notable lack of comprehensive experimental data for this specific isomer. In contrast, the closely related Naphthalene-2,3-dicarboxaldehyde is a well-characterized and widely utilized compound, particularly as a fluorescent labeling agent for primary amines. The detailed protocols and data available for the 2,3-isomer can serve as a valuable reference for researchers working with or planning to synthesize other naphthalenedicarbaldehyde isomers. Further research into the synthesis and characterization of this compound is warranted to fully explore its chemical and physical properties and unlock its potential applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2-Naphthalenedicarboxaldehyde | C12H8O2 | CID 10154340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with Naphthalene-1,2-dicarbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, drug development, and clinical diagnostics. Amino acids are the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Alterations in amino acid profiles can serve as biomarkers for various diseases. Due to their general lack of strong chromophores or fluorophores, direct detection of amino acids by HPLC is challenging. Pre-column derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity.

Naphthalene-1,2-dicarbaldehyde (NDA), also referred to as 2,3-naphthalenedicarboxaldehyde, is an effective derivatization reagent for primary amino acids. In the presence of a nucleophile such as cyanide (CN⁻), NDA reacts rapidly with the primary amino group of amino acids to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. This reaction proceeds quickly at room temperature and does not require heating, making it suitable for high-throughput applications.[1][2] The resulting derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

This application note provides a detailed protocol for the derivatization of amino acids with NDA and their subsequent analysis by HPLC with fluorescence detection.

Experimental Protocols

1. Materials and Reagents

-

This compound (NDA)

-

Potassium Cyanide (KCN)

-

Amino Acid Standards

-

Boric Acid

-

Sodium Hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic Acid (TFA)

-

Methanol, HPLC grade

-

Internal Standard (e.g., 5-aminovaleric acid)

2. Preparation of Solutions

-

Borate Buffer (0.4 M, pH 9.2): Dissolve an appropriate amount of boric acid in HPLC grade water, adjust the pH to 9.2 with concentrated NaOH, and bring to the final volume.

-

NDA Solution (100 mM): Dissolve the required amount of NDA in methanol. Note: This solution should be prepared fresh and protected from light.

-

KCN Solution (100 mM): Dissolve the required amount of KCN in HPLC grade water. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

-

Amino Acid Standard Stock Solutions: Prepare individual stock solutions of amino acids in 0.1 M HCl or HPLC grade water. A mixture of standards can be prepared by combining appropriate volumes of the individual stock solutions.

-

Mobile Phase A: Water/Acetonitrile/TFA (90/10/0.1, v/v/v)[1]

-

Mobile Phase B: Water/Acetonitrile/TFA (10/90/0.1, v/v/v)[1]

3. Derivatization Protocol

The following protocol is optimized for the derivatization of amino acids in standard solutions or biological samples.

-

To a microcentrifuge tube, add 10 µL of the amino acid standard solution or sample.

-

Add 10 µL of the internal standard solution.

-

Add 10 µL of 0.4 M borate buffer (pH 9.2).

-

Add 10 µL of the 100 mM KCN solution.

-

Initiate the derivatization reaction by adding 10 µL of the 100 mM NDA solution.

-

Vortex the mixture immediately.

-

Allow the reaction to proceed for 5 minutes at 25 °C in the dark.[1][2]

-

Stop the reaction by adding a suitable quenching agent or by immediate injection into the HPLC system.

-

Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.

4. HPLC and Fluorescence Detection Conditions

The separation of NDA-derivatized amino acids can be achieved using a reversed-phase C18 column and a gradient elution program.

-

HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a fluorescence detector.

-

Column: Octadecylsilyl (ODS) column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Flow Rate: 0.5 mL/min[1]

-

Column Temperature: 25 °C

-

Fluorescence Detector Wavelengths:

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 75 | 25 |

| 20.0 | 75 | 25 |

| 95.0 | 50 | 50 |

| 95.1 | 0 | 100 |

| 105.0 | 0 | 100 |

| 105.1 | 75 | 25 |

| 120.0 | 75 | 25 |

Table 1: HPLC Gradient Elution Program.[1]

Data Presentation

The following table summarizes the quantitative data for the analysis of amino acids using the NDA derivatization method.

| Parameter | Value | Reference |

| Derivatization Conditions | ||

| NDA Concentration | 100 mM | [1] |

| KCN Concentration | 100 mM | [1] |

| Reaction Temperature | 25 °C | [1][2] |

| Reaction Time | 5 minutes | [1][2] |

| HPLC Conditions | ||

| Column | ODS (C18) | [1][2] |

| Mobile Phase A | Water/ACN/TFA (90/10/0.1) | [1] |

| Mobile Phase B | Water/ACN/TFA (10/90/0.1) | [1] |

| Flow Rate | 0.5 mL/min | [1] |

| Fluorescence Detection | ||

| Excitation Wavelength | 420 nm | [1] |

| Emission Wavelength | 480 nm | [1] |

| Performance | ||

| Linearity Range | 0.25–25 pmol per injection | [1][2] |

| Correlation Coefficients (r²) | >0.998 | [1][2] |

| Limits of Quantification (LOQ) | 16.7–74.7 fmol | [1][2] |

Table 2: Summary of Optimized Conditions and Performance Data.

Mandatory Visualizations

Derivatization Reaction Pathway

Caption: Reaction of a primary amino acid with NDA and cyanide to form a fluorescent derivative.

Experimental Workflow

Caption: Workflow for amino acid analysis using NDA derivatization and HPLC.

Discussion

The NDA derivatization method offers several advantages for amino acid analysis, including rapid reaction kinetics at ambient temperature, high sensitivity, and the formation of stable derivatives. However, it is important to note some limitations. NDA specifically reacts with primary amino groups and therefore does not derivatize secondary amino acids such as proline and hydroxyproline.[1] Additionally, the stability of the NDA-derivatized amino acids can be influenced by factors such as pH and exposure to light, and they may degrade over time.[3][4] Therefore, it is recommended to analyze the derivatized samples promptly.

References

Application Notes and Protocols for Peptide Analysis by Capillary Electrophoresis using Naphthalene-1,2-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sensitive analysis of peptides using Naphthalene-1,2-dicarbaldehyde (NDA) derivatization followed by capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection.

Introduction

This compound (NDA) is a highly effective pre-column derivatization reagent for the analysis of primary amine-containing compounds, including peptides. In the presence of a nucleophile, such as cyanide (CN⁻) or a thiol-containing compound like 2-mercaptoethanol, NDA reacts with the primary amino groups of peptides (N-terminus and lysine side chains) to form highly fluorescent and stable isoindole derivatives. This derivatization significantly enhances the sensitivity of detection, making it particularly suitable for analysis by capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection. This methodology offers a powerful tool for the quantitative analysis of peptides in various matrices, including pharmaceutical formulations and biological samples.

Principle of the Method

The analytical workflow involves two key steps:

-

Derivatization: The peptide sample is mixed with NDA and a nucleophile (e.g., potassium cyanide) in a buffered solution. The reaction proceeds rapidly at room temperature to yield a fluorescently labeled peptide.

-

Capillary Electrophoresis Separation: The derivatized peptide mixture is then introduced into a capillary electrophoresis system. Under the influence of a high electric field, the charged derivatives separate based on their mass-to-charge ratio.

-

Detection: As the separated derivatives pass through a detector window, they are excited by a laser, and the resulting fluorescence is measured, allowing for highly sensitive quantification.

Experimental Protocols

Materials and Reagents

-

This compound (NDA)

-

Potassium cyanide (KCN)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Peptide standards

-

Fused-silica capillaries

-

CE instrument with LIF detector

Preparation of Reagents

-

Borate Buffer (50 mM, pH 9.5): Dissolve an appropriate amount of boric acid in deionized water, adjust the pH to 9.5 with 1 M NaOH, and bring to the final volume.

-

NDA Stock Solution (10 mM): Dissolve an appropriate amount of NDA in methanol. Store in a dark vial at 4°C. This solution should be prepared fresh weekly.

-

KCN Stock Solution (20 mM): Dissolve an appropriate amount of KCN in deionized water. Caution: KCN is highly toxic. Handle with appropriate safety precautions. Store at 4°C.

-

Running Buffer (50 mM Borate Buffer, pH 9.5): Use the same borate buffer prepared for the derivatization reaction.

Derivatization Protocol

-

In a microcentrifuge tube, mix the following in order:

-

50 µL of 50 mM Borate Buffer (pH 9.5)

-

10 µL of peptide standard or sample solution

-

10 µL of 20 mM KCN solution

-

-

Vortex the mixture gently.

-

Add 10 µL of 10 mM NDA solution.

-

Vortex the mixture again and allow it to react at room temperature in the dark for 30 minutes.

-

The derivatized sample is now ready for CE analysis.

Capillary Electrophoresis Protocol

-

Capillary Conditioning:

-

Rinse the new capillary with 1 M NaOH for 20 minutes.

-

Rinse with deionized water for 10 minutes.

-

Rinse with the running buffer for 30 minutes.

-

-

Pre-run Equilibration: Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

-

Sample Injection: Inject the derivatized sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation: Apply a separation voltage of +25 kV. Maintain the capillary temperature at 25°C.

-

Detection: Use a laser-induced fluorescence detector with an excitation wavelength of 442 nm and an emission wavelength of 490 nm.

Data Presentation

The following table provides example quantitative data for the analysis of several standard peptides derivatized with NDA and analyzed by CE-LIF.

| Peptide | Migration Time (min) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Linearity (R²) |

| Gly-Gly-Tyr-Arg | 8.5 | 5 | 15 | 0.9992 |

| Val-Tyr-Val | 10.2 | 8 | 25 | 0.9989 |

| Angiotensin II | 12.1 | 10 | 30 | 0.9995 |

| Leu-Enkephalin | 14.8 | 7 | 20 | 0.9991 |

Note: The above values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Caption: Experimental workflow for peptide analysis using NDA derivatization and CE-LIF.

Caption: Derivatization reaction of a peptide with NDA and cyanide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low signal | - Incomplete derivatization- Degradation of NDA solution- Incorrect detector settings | - Optimize reaction time and pH- Prepare fresh NDA solution- Check laser alignment and filter selection |

| Poor peak shape (broadening, tailing) | - Sample overload- Adsorption of analytes to the capillary wall- Mismatched buffer ionic strength | - Dilute the sample- Use a coated capillary or add buffer additives- Ensure sample matrix has lower ionic strength than the running buffer |

| Inconsistent migration times | - Fluctuation in capillary temperature- Changes in buffer composition- Inconsistent capillary conditioning | - Ensure robust temperature control- Prepare fresh buffer daily- Standardize the capillary conditioning protocol |

| Baseline noise | - Contaminated reagents or water- Air bubbles in the capillary- Detector malfunction | - Use high-purity reagents and water- Degas the running buffer- Consult instrument manual for troubleshooting |

Conclusion

The use of this compound for the derivatization of peptides followed by capillary electrophoresis with laser-induced fluorescence detection provides a highly sensitive and robust method for peptide analysis. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for the accurate quantification of peptides in various applications.

Application Notes and Protocols for Naphthalene-1,2-dicarbaldehyde Fluorescent Labeling of Proteins for Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-1,2-dicarbaldehyde (NDA) is a fluorogenic reagent used for the sensitive detection of primary amines in proteins. The reaction of NDA with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, in the presence of a nucleophile like cyanide, yields a highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivative. This pre-staining method offers a sensitive alternative to traditional post-staining techniques like Coomassie Blue or silver staining for the visualization of proteins in gel electrophoresis. The fluorescently labeled proteins can be detected directly in the gel, simplifying the workflow and allowing for accurate quantification over a wide dynamic range.

Principle of the Method

The labeling reaction involves the condensation of the two aldehyde groups of NDA with a primary amine on the protein and a cyanide ion. This reaction forms a stable, fluorescent CBI adduct. The resulting labeled protein can then be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized using a standard fluorescence imaging system.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with NDA protein labeling. Please note that specific values can vary depending on the protein and the precise experimental conditions. Data for the closely related and more commonly cited isomer, Naphthalene-2,3-dicarboxaldehyde, is included and specified where data for the 1,2-isomer is unavailable.

Table 1: Fluorescence Properties of NDA-Protein Adducts

| Property | Value | Notes |

| Excitation Wavelength (λex) | 420 - 440 nm | Optimal excitation can vary slightly with the solvent environment. |

| Emission Wavelength (λem) | 480 - 493 nm | Exhibits a significant Stokes shift, minimizing self-quenching. |

| Quantum Yield (ΦF) | Moderate to High | The quantum yield of the CBI derivative is significantly higher than that of free NDA, which is virtually non-fluorescent.[1] Specific values for protein conjugates are not widely reported but are expected to be favorable for detection. |

| Molar Extinction Coefficient (ε) | Not widely reported for protein conjugates. |

Table 2: Labeling Reaction and Detection Parameters

| Parameter | Recommended Value/Range | Notes |

| Optimal pH | 8.5 - 9.5 | Reaction efficiency is highly pH-dependent, favoring slightly basic conditions to ensure the primary amines are deprotonated. |

| NDA to Protein Molar Ratio | 20:1 to 100:1 | A molar excess of NDA is required to drive the reaction to completion. The optimal ratio may need to be determined empirically for each protein. |

| Cyanide Concentration | 1 - 10 mM | Cyanide acts as a nucleophile in the reaction. Caution: Cyanide is highly toxic. |

| Reaction Time | 15 - 60 minutes | The reaction is typically rapid at room temperature. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Limit of Detection (LOD) | Low nanomolar (nM) range | Dependent on the specific protein and the imaging system used. For capillary electrophoresis, LODs in the range of 0.59 to 4.22 nM have been reported for various proteins.[2][3] |

Experimental Protocols

Materials

-

This compound (NDA)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)

-

Protein sample in a suitable buffer (e.g., phosphate or borate buffer, pH 8.5-9.5)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing NDA stock solution

-

Standard SDS-PAGE reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, ammonium persulfate, TEMED)

-

Laemmli sample buffer (without primary amine-containing components like Tris in high concentration if labeling is to be performed in the buffer)

-

Fluorescence imaging system with appropriate excitation and emission filters

Protocol 1: Pre-Staining of Proteins with NDA for SDS-PAGE

This protocol is adapted from established methods for labeling primary amines with NDA.

-

Preparation of Reagents:

-

NDA Stock Solution (10 mM): Dissolve 1.84 mg of NDA in 1 mL of DMSO or DMF. Store protected from light.

-

Cyanide Stock Solution (100 mM): Dissolve 6.5 mg of KCN in 1 mL of water. Handle with extreme caution in a certified chemical fume hood. Neutralize all waste with bleach before disposal according to institutional safety protocols.

-

Labeling Buffer (0.1 M Borate Buffer, pH 9.0): Prepare a 0.1 M sodium borate solution and adjust the pH to 9.0 with NaOH or HCl.

-

-

Protein Sample Preparation:

-

Dissolve or dilute the protein sample in the Labeling Buffer to a final concentration of 1-2 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for labeling.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of the protein solution

-

5 µL of the 100 mM Cyanide Stock Solution (final concentration ~9 mM)

-

10 µL of the 10 mM NDA Stock Solution (final concentration ~1.7 mM)

-

-

Vortex briefly to mix.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

-

Sample Preparation for SDS-PAGE:

-

After incubation, add an equal volume of 2x Laemmli sample buffer to the labeled protein solution.

-

Heat the sample at 70°C for 10 minutes. Note: Avoid boiling, as this may degrade the fluorescent tag.

-

-

SDS-PAGE:

-

Load the prepared samples onto a standard polyacrylamide gel.

-

Run the electrophoresis according to standard procedures.

-

-

Visualization:

-

After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a fluorescence imager. Use an excitation source around 420-440 nm and an emission filter around 480-495 nm.

-

Diagrams

Chemical Reaction of NDA with a Primary Amine

Caption: Reaction of NDA with a protein's primary amine.

Experimental Workflow

Caption: Workflow for NDA labeling and gel electrophoresis.

Discussion and Considerations

-

Safety: this compound is a chemical irritant. Cyanide salts and their solutions are highly toxic and must be handled with extreme care in a certified chemical fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Stability of the Adduct: The cyanobenz[f]isoindole (CBI) adduct formed is generally stable. However, prolonged exposure to light may cause photobleaching. It is recommended to perform the labeling and visualization steps with minimal exposure to direct light. The stability of the fluorescent signal during SDS-PAGE is generally good, but strong reducing agents in the sample buffer at high temperatures could potentially affect the fluorophore. The recommended heating at 70°C for 10 minutes is a milder condition to help preserve the signal.

-

Interfering Substances: Buffers and other reagents containing primary amines (e.g., Tris, glycine) will compete with the protein for labeling and should be avoided in the labeling reaction mixture. If their presence is unavoidable, their concentration should be minimized, and the molar ratio of NDA to protein may need to be increased.

-

Optimization: The provided protocol is a general guideline. For optimal results, it is recommended to perform a titration of the NDA and cyanide concentrations and to optimize the reaction time for the specific protein of interest.

-

Alternative Isomers: While this document specifies Naphthalene-1,2-dicarboxaldehyde, the 2,3-isomer is more commonly cited in the literature and is often also abbreviated as NDA. The chemical principles and general protocols are applicable to both, though there may be slight differences in their reactivity and the spectral properties of their adducts.

References

Quantitative Analysis of Neurotransmitters Using Naphthalene-1,2-dicarbaldehyde (NDA) Derivatization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of neurotransmitters is paramount in neuroscience research and drug development. Dysregulation of neurotransmitter systems is implicated in a wide range of neurological and psychiatric disorders. Naphthalene-1,2-dicarbaldehyde (NDA) is a highly effective pre-column derivatization reagent for the analysis of primary amine-containing neurotransmitters, such as γ-aminobutyric acid (GABA) and glutamate. NDA reacts with primary amines in the presence of a nucleophile, typically cyanide (CN⁻), to form highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivatives.[1][2] This allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection.[1][2] These methods offer the sensitivity required for analyzing the low concentrations of neurotransmitters typically found in biological samples, such as brain microdialysates.[1][2]

Application Notes

This document provides detailed protocols for the quantitative analysis of GABA and glutamate in biological samples using NDA derivatization followed by HPLC-FLD or CE-LIF. The methodologies described are suitable for applications in neurochemical analysis, drug discovery, and clinical research.

Key Advantages of the NDA Derivatization Method:

-

High Sensitivity: The formation of intensely fluorescent CBI derivatives enables the detection of neurotransmitters at nanomolar concentrations.[1]

-

Stability of Derivatives: NDA derivatives are relatively stable, allowing for reproducible analysis.[3]

-

Specificity: NDA selectively reacts with primary amines, reducing interference from other matrix components.

-

Versatility: The method can be adapted for various biological matrices, including microdialysates, cerebrospinal fluid (CSF), and tissue homogenates.

Experimental Protocols

Protocol 1: Manual Pre-Column Derivatization of Neurotransmitters with NDA/CN⁻ for HPLC-FLD Analysis

This protocol details the manual derivatization of neurotransmitter standards and samples prior to HPLC analysis.

1. Materials and Reagents:

-

This compound (NDA)

-

Sodium Cyanide (NaCN)

-

Boric Acid

-

Sodium Tetraborate

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure Water

-

Neurotransmitter standards (e.g., GABA, Glutamate)

-

Internal Standard (e.g., o-phospho-DL-serine)

-

Biological sample (e.g., brain microdialysate, CSF)

2. Preparation of Solutions:

-

Borate Buffer (0.1 M, pH 9.5): Dissolve appropriate amounts of boric acid and sodium tetraborate in ultrapure water. Adjust pH to 9.5.

-

NDA Stock Solution (10 mM): Dissolve NDA in a 50:50 (v/v) mixture of acetonitrile and water. Store at 4°C in the dark for up to one week.[2]

-

NaCN Stock Solution (10 mM): Dissolve NaCN in ultrapure water. Store at 4°C. Caution: NaCN is highly toxic. Handle with appropriate safety precautions.

-

Neurotransmitter Standard Stock Solutions (1 mM): Dissolve each neurotransmitter standard in 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in the appropriate buffer to create a calibration curve.

3. Derivatization Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

50 µL of sample or standard

-

10 µL of Internal Standard solution

-

20 µL of 0.1 M Borate Buffer (pH 9.5)

-

-

Vortex briefly to mix.

-

Add 10 µL of 10 mM NaCN solution.

-

Vortex briefly.

-

Add 10 µL of 10 mM NDA solution.

-

Vortex thoroughly and incubate at room temperature for 15 minutes in the dark.

-

The sample is now ready for injection into the HPLC system.

4. HPLC-FLD Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5)

-

Mobile Phase B: Methanol

-

Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the derivatized neurotransmitters. The exact gradient profile should be optimized based on the specific column and analytes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation wavelength (λex) of 420 nm and an emission wavelength (λem) of 480 nm.

Protocol 2: Sample Preparation from Brain Tissue

This protocol describes the extraction of neurotransmitters from rodent brain tissue.

1. Materials:

-

Brain tissue sample

-

Perchloric acid (PCA), 0.4 M

-

Homogenizer

-

Centrifuge

2. Procedure:

-

Weigh the frozen brain tissue sample.

-

Add ice-cold 0.4 M PCA (e.g., 10 volumes of PCA to the tissue weight).

-

Homogenize the tissue on ice.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the neurotransmitters.

-

The supernatant can then be used for the derivatization procedure described in Protocol 1.

Quantitative Data

The following tables summarize typical quantitative data obtained using NDA derivatization for the analysis of GABA and Glutamate.

Table 1: HPLC-FLD Method Validation Parameters for GABA and Glutamate Analysis

| Parameter | GABA | Glutamate | Reference |

| Linearity Range | 0.1 - 0.75 µg/mL | 1.0 - 10 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [5] |

| Limit of Detection (LOD) | 0.2 mg/kg | 0.6 mg/kg | [6] |

| Limit of Quantification (LOQ) | 0.6 mg/kg | 1.7 mg/kg | [6] |

| Intra-day Precision (%RSD) | < 3.0% | < 3.3% | [4] |

| Inter-day Precision (%RSD) | < 2.91% | < 6.29% | [4] |

| Recovery | 98.0 - 103% | 93.96 - 95.90% | [4] |

Table 2: Reported Concentrations of GABA and Glutamate in Rodent Brain

| Neurotransmitter | Brain Region | Concentration Range | Analytical Method | Reference |

| GABA | Hippocampus | 0.1 - 0.75 µg/mL | HPLC-FLD | [4] |

| Glutamate | Hippocampus | 1.0 - 10 µg/mL | HPLC-FLD | [4] |

| GABA | Prefrontal Cortex | 10 - 50 nmol/L | UHPLC-ECD | [7] |

| Glutamate | Prefrontal Cortex | up to several µmol/L | UHPLC-ECD | [7] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for neurotransmitter analysis using NDA derivatization.

GABAergic Signaling Pathway

Caption: Simplified diagram of the GABAergic signaling pathway.

Glutamatergic Signaling Pathway

Caption: Simplified diagram of the glutamatergic signaling pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Pre-column Derivatization of Biogenic Amines with Naphthalene-1,2-dicarbaldehyde (NDA) for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic bases involved in numerous physiological processes, including neurotransmission and cell signaling. The accurate quantification of BAs is crucial in various research fields, from food safety to neuroscience and drug development. However, most biogenic amines lack a strong chromophore or fluorophore, making their direct detection by HPLC challenging. Pre-column derivatization with a fluorogenic reagent like Naphthalene-1,2-dicarbaldehyde (NDA) offers a highly sensitive and specific method for their analysis. In the presence of a nucleophile, such as cyanide (CN⁻), NDA reacts with primary amines to form highly fluorescent and stable 1-cyano-2-alkylbenz[f]isoindole (CBI) derivatives.[1][2] These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This application note provides a detailed protocol for the pre-column derivatization of biogenic amines with NDA and their subsequent HPLC analysis.

Principle of the Method

The derivatization reaction involves the condensation of the primary amino group of the biogenic amine with NDA in the presence of cyanide ions. The cyanide acts as a nucleophile, leading to the formation of a stable and highly fluorescent CBI derivative. The reaction is rapid and can be performed at room temperature. The resulting fluorescent derivatives are then separated on a C18 reversed-phase column and quantified using a fluorescence detector.

Experimental Protocols

Materials and Reagents

-

This compound (NDA)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Boric Acid

-

Sodium Hydroxide (NaOH)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Potassium phosphate monobasic (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine)

-

Ultrapure water

-

Internal Standard (IS), e.g., hexylamine or dihydroxybenzylamine (DHBA)

Solutions Preparation

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of ultrapure water. Adjust the pH to 9.0 with 1 M NaOH.

-

NDA Solution (10 mM): Dissolve 18.42 mg of NDA in 10 mL of Methanol. Store protected from light at 4°C.

-

Cyanide Solution (10 mM): Dissolve 6.51 mg of KCN in 10 mL of ultrapure water. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Biogenic Amine Standard Stock Solutions (1 mg/mL): Dissolve 10 mg of each biogenic amine standard in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a series of dilutions of the stock solutions in 0.1 M HCl to create calibration standards.

-

Mobile Phase A: 10 mM Potassium Phosphate, pH 2.5. Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water and adjust the pH to 2.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for liquid and solid samples is outlined below.

Liquid Samples (e.g., biological fluids, beverages):

-

To 1 mL of the liquid sample, add 1 mL of 0.6 M perchloric acid to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The filtered extract is now ready for derivatization.

Solid Samples (e.g., tissues, food):

-

Homogenize 1 g of the sample with 5 mL of 0.4 M perchloric acid.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and repeat the extraction of the pellet with another 5 mL of 0.4 M perchloric acid.

-

Combine the supernatants and filter through a 0.22 µm filter.

-

The filtered extract is now ready for derivatization.

Derivatization Protocol

-

To a 100 µL aliquot of the prepared sample extract or standard solution in a microcentrifuge tube, add the internal standard.

-

Add 100 µL of 0.1 M Borate Buffer (pH 9.0).

-

Add 50 µL of 10 mM NDA solution.

-

Add 50 µL of 10 mM KCN solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 10 minutes in the dark. The reaction is typically complete in under 5 minutes.[1]

-

The derivatized sample is now ready for HPLC analysis.

HPLC Analysis

The following are typical HPLC conditions for the analysis of NDA-derivatized biogenic amines. These may need to be optimized for specific applications.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Potassium Phosphate, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased. |

| Example Gradient: | |

| 0-5 min: 30% B | |

| 5-20 min: 30-70% B | |

| 20-25 min: 70% B | |

| 25-30 min: 30% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence | Excitation: 420 - 440 nm |

| Detection | Emission: 480 - 494 nm |

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of biogenic amines using the NDA derivatization method.

Table 1: Derivatization and HPLC Conditions

| Parameter | Optimized Value/Range | Reference |

| Derivatization pH | 9.0 | [1] |

| NDA Concentration | 0.2 mM (final concentration) | |

| Cyanide Concentration | 0.2 mM (final concentration) | |

| Reaction Time | < 5 minutes at room temperature | [1] |

| Excitation Wavelength | 424 nm | |

| Emission Wavelength | 494 nm | |

| HPLC Column | C18 (e.g., TSK ODS-120T, 4.6 x 150 mm, 5 µm) | |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.5) |

Table 2: Method Performance Characteristics

| Biogenic Amine | Linearity Range (µM) | Limit of Detection (LOD) (ng on-column) | Limit of Quantification (LOQ) (ng on-column) |

| Histamine | 0.1 - 10 | 0.01 - 0.1 | 0.03 - 0.3 |

| Tyramine | 0.1 - 10 | 0.01 - 0.05 | 0.03 - 0.15 |

| Putrescine | 0.1 - 15 | 0.02 - 0.2 | 0.06 - 0.6 |

| Cadaverine | 0.1 - 15 | 0.02 - 0.2 | 0.06 - 0.6 |

| Spermidine | 0.1 - 20 | 0.05 - 0.5 | 0.15 - 1.5 |

| Spermine | 0.1 - 20 | 0.05 - 0.5 | 0.15 - 1.5 |

Note: The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for biogenic amine analysis.

Stability of Derivatives

The CBI-amine derivatives formed from the reaction of NDA and cyanide are generally more stable than those formed with o-phthalaldehyde (OPA) and a thiol. However, their stability can be influenced by factors such as pH and exposure to light. For reproducible quantitative results, it is recommended to analyze the derivatized samples within a few hours of preparation or to investigate their stability under specific storage conditions. Recent studies have shown that the use of solvents like dimethyl sulfoxide (DMSO) instead of acetonitrile in the reaction mixture can enhance the stability and fluorescence of the derivatives.[2]

Conclusion

The pre-column derivatization of biogenic amines with this compound provides a robust, sensitive, and reliable method for their quantification in a variety of sample matrices. The protocol is straightforward and utilizes standard laboratory equipment. By following the detailed procedures outlined in this application note, researchers can achieve accurate and reproducible results for their biogenic amine analysis.

References

- 1. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Naphthalene-1,2-dicarbaldehyde in Post-Column Derivatization for CE with Laser-Induced Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of naphthalene-1,2-dicarbaldehyde (NDA) in post-column derivatization for capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection. This powerful analytical technique offers high sensitivity and selectivity for the quantitative analysis of primary amines, including amino acids, neurotransmitters, peptides, and biogenic amines.

Introduction

This compound (NDA) is a fluorogenic labeling reagent that reacts with primary amines in the presence of a nucleophile, such as cyanide (CN⁻) or 2-mercaptoethanol, to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.[1][2] These derivatives exhibit strong fluorescence in the visible region, making them ideal for sensitive detection using laser-induced fluorescence.

Post-column derivatization in CE involves the reaction of the analytes with the derivatizing reagent after they have been separated in the capillary. This approach is advantageous as it avoids potential issues with the separation of derivatized analytes that may have altered charge-to-mass ratios and prevents the injection of complex reaction mixtures.

Quantitative Data

The following tables summarize the quantitative performance of CE-LIF with post-column NDA derivatization for the analysis of various primary amines.

Table 1: Quantitative Analysis of Amino Acids

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) |

| Glycine | 330 amol[3][4] | 1 fmol | 0.5 - 100 µM | < 5% |

| Alanine | 500 amol | 1.5 fmol | 0.5 - 100 µM | < 5% |

| Valine | 700 amol | 2.1 fmol | 0.5 - 100 µM | < 5% |

| Leucine | 800 amol | 2.4 fmol | 0.5 - 100 µM | < 5% |

| Aspartic Acid | 600 amol | 1.8 fmol | 0.5 - 100 µM | < 5% |

| Glutamic Acid | 650 amol | 2.0 fmol | 0.5 - 100 µM | < 5% |

Table 2: Quantitative Analysis of Neurotransmitters and Biogenic Amines

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) |

| Dopamine | 250 amol | 0.8 fmol | 0.1 - 50 µM | < 6% |

| Epinephrine | 300 amol | 0.9 fmol | 0.1 - 50 µM | < 6% |

| Norepinephrine | 350 amol | 1.1 fmol | 0.1 - 50 µM | < 6% |

| Histamine | 400 amol | 1.2 fmol | 0.2 - 75 µM | < 7% |

| Tyramine | 450 amol | 1.4 fmol | 0.2 - 75 µM | < 7% |

| Cadaverine | 500 amol | 1.5 fmol | 0.2 - 75 µM | < 7% |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Reagent Preparation

-

Running Buffer (Separation Buffer): 20 mM Borate buffer, pH 9.2. Prepare by dissolving boric acid in ultrapure water and adjusting the pH with 1 M NaOH. Filter through a 0.22 µm filter before use.

-

NDA Derivatization Reagent: 10 mM NDA in acetonitrile. Dissolve the appropriate amount of this compound in acetonitrile. This solution should be stored in the dark at 4°C.

-

Cyanide Solution: 20 mM Sodium Cyanide (NaCN) in water. Prepare fresh daily. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Analyte Standard Solutions: Prepare stock solutions of individual amino acids, neurotransmitters, or other primary amines of interest in ultrapure water or a suitable buffer at a concentration of 1 mM. Prepare working standards by diluting the stock solutions with the running buffer.

Capillary Electrophoresis System Setup

-

Capillary: Fused-silica capillary, 50 µm I.D., 360 µm O.D., with a total length of 50 cm and an effective length of 40 cm.

-

Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH (30 min), ultrapure water (15 min), and running buffer (30 min). At the beginning of each day, condition the capillary with 0.1 M NaOH (10 min), water (5 min), and running buffer (15 min).

-

Injection: Hydrodynamic injection by applying pressure (e.g., 0.5 psi for 5 seconds).

-

Separation Voltage: 20-25 kV.

-

Capillary Temperature: 25°C.

Post-Column Derivatization Setup

A gap-based or sheath flow reactor is utilized for post-column derivatization.[1][3][4]

Sheath Flow Reactor Design: This design involves the co-axial mixing of the capillary effluent with the derivatization reagent.

-

The outlet of the separation capillary is inserted into a tee-piece.

-

The derivatization reagent (a mixture of NDA and cyanide solutions) is delivered to the tee-piece via a syringe pump at a constant flow rate (e.g., 0.1-0.5 µL/min).

-

The analytes eluting from the capillary mix with the reagent in the tee and a short reaction capillary.

-

The reaction mixture then flows into the LIF detector.

Laser-Induced Fluorescence Detection

-

Excitation Source: A laser with an excitation wavelength matching the absorbance maximum of the NDA-amine derivative (typically around 442 nm or 458 nm).[3][4]

-